2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-butoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-BUTOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of benzodioxole, butoxyphenyl, and chromenopyrrole moieties
Properties
Molecular Formula |
C29H24FNO6 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-butoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H24FNO6/c1-2-3-11-34-20-6-4-5-18(13-20)26-25-27(32)21-14-19(30)8-10-22(21)37-28(25)29(33)31(26)15-17-7-9-23-24(12-17)36-16-35-23/h4-10,12-14,26H,2-3,11,15-16H2,1H3 |
InChI Key |
CTUSWSFTYJVUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-BUTOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Butoxyphenyl Group: This step involves the alkylation of phenol with butyl bromide in the presence of a base to form the butoxyphenyl derivative.
Synthesis of the Chromenopyrrole Core: This can be accomplished through a series of cyclization reactions starting from appropriate precursors such as 2-hydroxyacetophenone and aniline derivatives.
Final Coupling and Functionalization: The final step involves coupling the benzodioxole and butoxyphenyl intermediates with the chromenopyrrole core, followed by fluorination to introduce the fluorine atom at the desired position.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-BUTOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound, using reagents such as halogens or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzodioxole, butoxyphenyl, or chromenopyrrole moieties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine: Potential therapeutic applications could include its use as an anticancer, antiviral, or anti-inflammatory agent, depending on its biological activity and mechanism of action.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-BUTOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar compounds to 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-BUTOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include:
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate
These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in other functional groups and overall structure. The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-BUTOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of benzodioxole, butoxyphenyl, and chromenopyrrole moieties, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
